

Technical Comparison Guide: Renzapride Safety Profiles & Multi-Agent Analysis

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Compound of Interest

Compound Name: *Renzapride*

CAS No.: *112727-80-7*

Cat. No.: *B052152*

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Executive Summary: The Renzapride Paradox

Renzapride represents a critical case study in the development of serotonergic prokinetics. Designed as a dual-action agent—5-HT₄ receptor full agonist (prokinetic) and 5-HT₃ receptor antagonist (visceral analgesic)—it aimed to treat constipation-predominant Irritable Bowel Syndrome (IBS-C) by simultaneously accelerating transit and reducing pain.

While **Renzapride** successfully avoided the catastrophic QT prolongation associated with Cisapride, it failed to navigate the narrow therapeutic window required for IBS therapies. Its development was halted not primarily due to cardiac arrhythmia, but due to a "limited efficacy" signal in Phase III trials compounded by a rare but critical incidence of ischemic colitis. This guide provides a granular safety analysis, contrasting **Renzapride** with Cisapride, Prucalopride, and Tegaserod to illuminate the safety thresholds governing this drug class.

Mechanistic Architecture & Signal Transduction

To understand the safety divergence, we must analyze the binding profiles. **Renzapride**'s dual mechanism creates a complex physiological output compared to selective agents.

Receptor Selectivity Profile

- 5-HT₄ Agonism: Stimulates adenylyl cyclase

increases cAMP

facilitates acetylcholine release from enteric neurons

enhances peristalsis.

- 5-HT₃ Antagonism: Blocks ligand-gated ion channels on extrinsic primary afferent neurons
reduces nociceptive transmission (visceral pain).

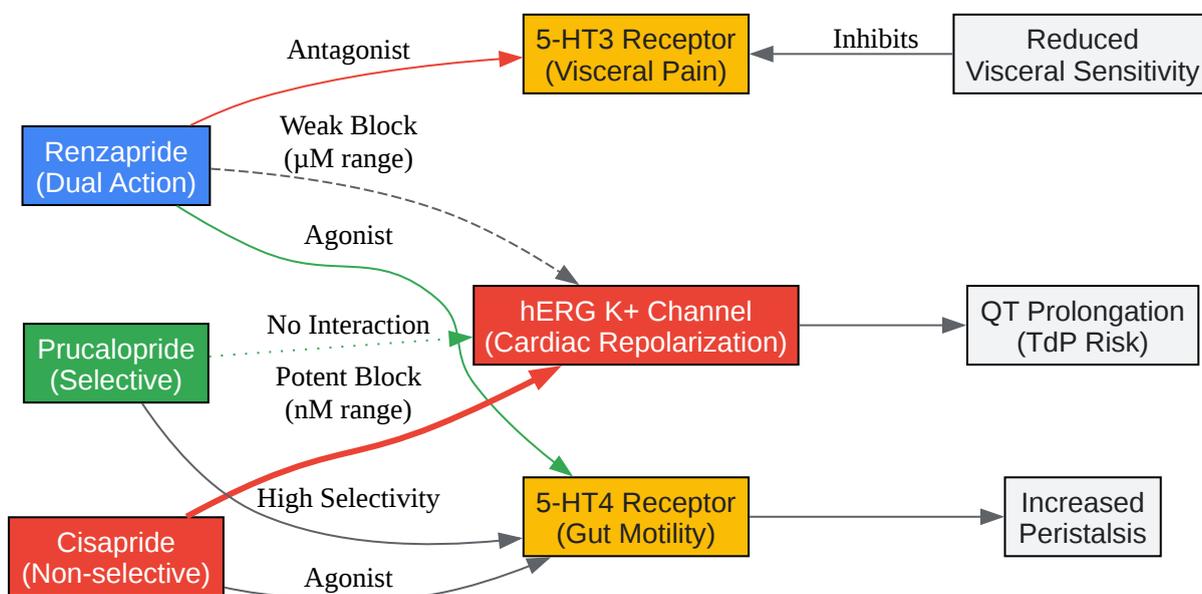
The Off-Target Liability: hERG Channel

The primary cardiovascular safety filter for this class is the Human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of hERG delays repolarization (

current), leading to QT prolongation and Torsades de Pointes (TdP).[1]

- Cisapride: Potent hERG blocker (IC₅₀ ~6.5–24 nM).[1]
- **Renzapride**: Moderate hERG affinity (IC₅₀ ~1.8 μM).[2]
- Prucalopride: Low hERG affinity (IC₅₀ >5.7 μM).[2]

Visualization: Mechanism & Safety Pathways



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Figure 1: Comparative pharmacodynamics showing **Renzapride's** dual action and intermediate hERG liability compared to Cisapride and Prucalopride.

Comparative Safety Analysis: The Data Cardiovascular Safety (hERG & QT)

The data below demonstrates why **Renzapride** is considered safer than Cisapride but failed to match the clean profile of Prucalopride.

Table 1: hERG Channel Inhibition Potency (IC50 Comparison)

Compound	hERG IC50 (M)	Potency Relative to Cisapride	Clinical QT Risk
Cisapride	(0.24 μ M)	1x (Baseline)	High (Withdrawn)
Renzapride	(1.80 μ M)	~7.5x less potent	Low (No clinical signal)
Prucalopride	(5.70 μ M)	~24x less potent	Negligible
Mosapride	No Effect	N/A	Negligible

Note: Data derived from patch-clamp assays in HEK293/COS-7 cells. Lower IC50 indicates higher toxicity.

Clinical Translation: In Phase II/III trials, **Renzapride** (up to 4mg/day) showed no statistically significant prolongation of the QTc interval compared to placebo.[3] The "safety margin" (ratio of hERG IC50 to therapeutic Cmax) was sufficient to avoid the arrhythmias seen with Cisapride.

Gastrointestinal Safety (Ischemic Colitis)

This was the critical "stop" signal. Ischemic colitis (IC) involves transient reduction in blood flow to the colon, potentially exacerbated by vigorous motility or vascular serotonin effects.

Table 2: Adverse Event Profile in IBS-C Trials

Adverse Event	Renzapride (4mg)	Placebo	Risk Ratio (RR)	Significance
Diarrhea	~12-19%	3-5%	2.17 (CI 1.26-3.74)	Significant ()
Ischemic Colitis	3 cases (0.3%)*	0 cases	N/A	Critical Safety Signal
Headache	~25%	~17%	1.4	Common
Withdrawal (AEs)	Higher than placebo	Baseline	1.58	Significant

- Context: In the long-term Phase III extension (n=971), 3 cases of ischemic colitis were reported.[4] While statistically rare, in the context of a functional disorder (IBS) with limited mortality risk, this creates an unacceptable benefit/risk ratio.
- Comparison: Tegaserod was restricted due to cardiovascular ischemic events (angina/stroke), while Alosetron (5-HT3 antagonist) has a Black Box warning for ischemic colitis. **Renzapride's** mixed profile likely contributed to this overlapping risk.

Experimental Protocols for Safety Assessment

To validate these profiles in a development setting, the following protocols are industry standard.

Protocol A: Automated Patch-Clamp hERG Assay

Objective: Determine the IC50 of the test compound on the

potassium current.

- Cell Line Preparation: Use HEK293 cells stably expressing the hERG channel (Kv11.1).
- Solution Setup:
 - Extracellular: Tyrode's solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4).

- Intracellular: 120 mM KCl, 5.374 mM CaCl₂, 1.75 mM MgCl₂, 10 mM HEPES, 4 mM Na₂-ATP, 10 mM EGTA.
- Voltage Protocol:
 - Hold membrane potential at -80 mV.
 - Depolarize to +20 mV for 2 seconds (activates channels).
 - Repolarize to -50 mV for 2 seconds (elicits tail current).
 - Record peak tail current amplitude.[\[5\]](#)
- Drug Application:
 - Apply vehicle (0.1% DMSO) for baseline stability (3 mins).
 - Apply Test Compound (**Renzapride**) in ascending concentrations (0.1, 1, 10, 100 μM).
 - Apply Positive Control (E-4031, 100 nM) to verify channel block.
- Data Analysis:
 - Normalize tail current amplitude to baseline.
 - Fit data to the Hill equation:

Protocol B: Clinical Holter Monitoring for Prokinetics

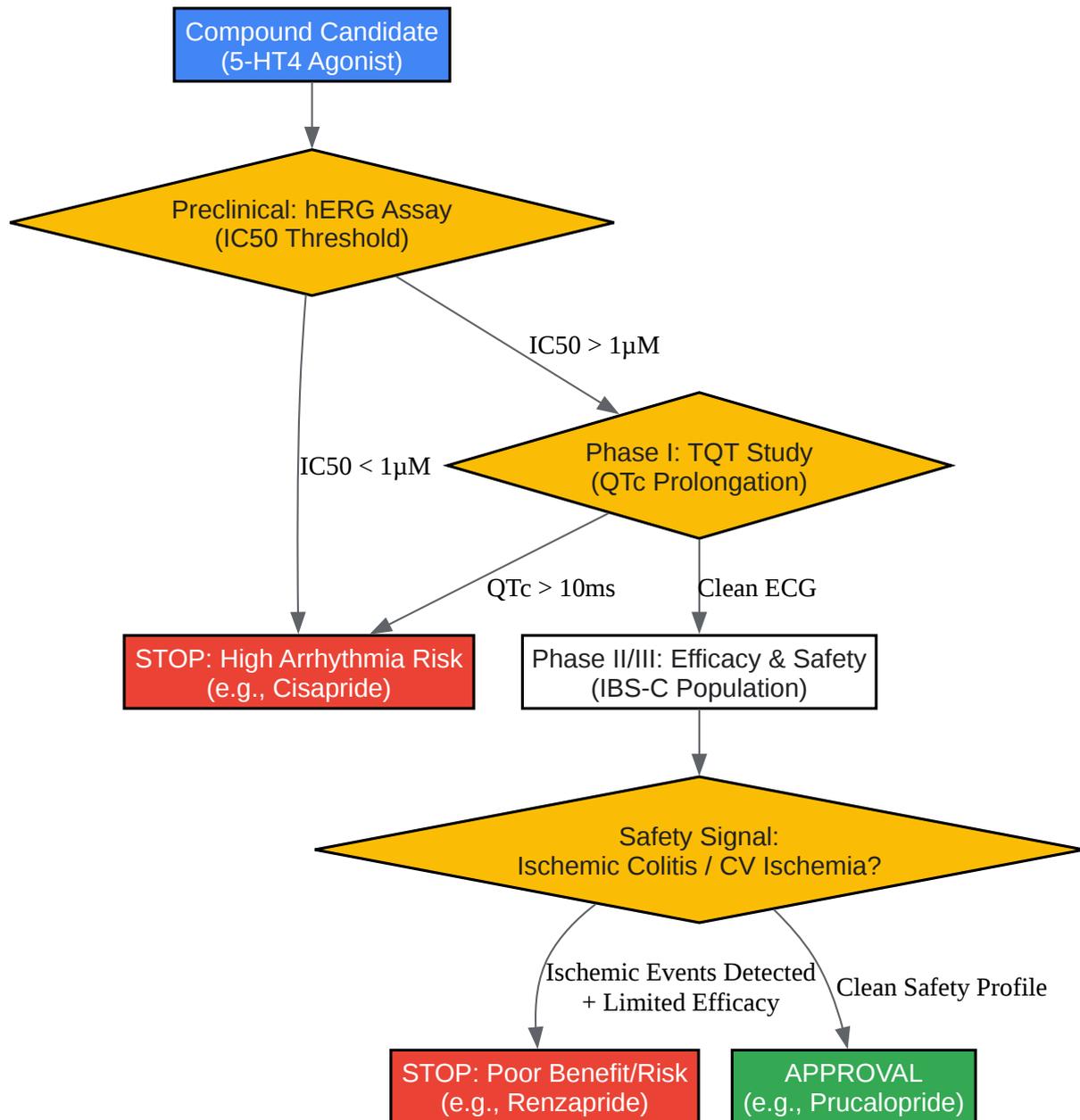
Objective: Detect transient QT prolongation or arrhythmias in Phase I/II trials.

- Subject Selection: Healthy volunteers (Phase I) or IBS-C patients (Phase II), excluding those with baseline QTc > 450ms.
- Dosing: Single supratherapeutic dose (e.g., **Renzapride** 20mg) vs. Placebo vs. Moxifloxacin (positive control).

- Recording:
 - 12-lead digital Holter monitor attached 1 hour pre-dose.
 - Continuous recording for 24 hours post-dose.
- Extraction Timepoints: Extract ECGs at Tmax (approx. 2-4 hours for **Renzapride**) and at steady state.
- Measurement:
 - Use Fridericia correction ().
 - Pass Criteria: Upper bound of the 95% one-sided confidence interval of (drug vs placebo) must be ms.

Development Decision Logic

The following flowchart illustrates the "Go/No-Go" decision matrix that **Renzapride** traversed. It passed the cardiac safety gates that stopped Cisapride but failed the efficacy/GI-safety ratio gate.



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Figure 2: Drug development decision tree highlighting where **Renzapride** failed compared to approved alternatives.

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